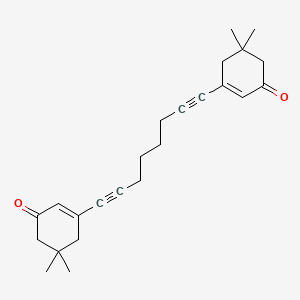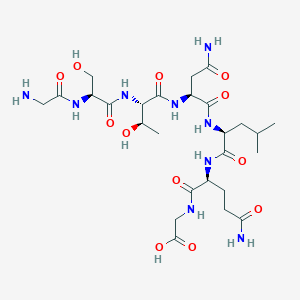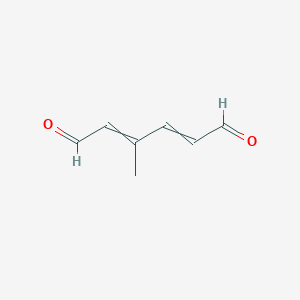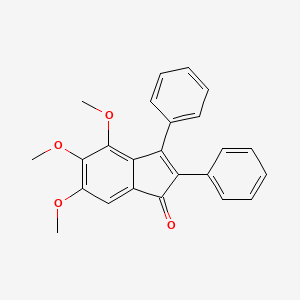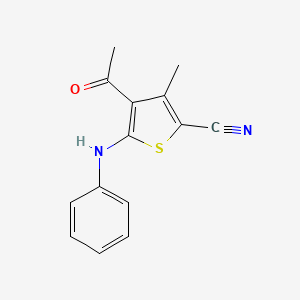
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their stability, availability, and structural simplicity, making them valuable scaffolds in various therapeutic products
Preparation Methods
The synthesis of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves several steps. One common method includes the reaction of 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides with various alpha-halogenated reagents such as bromoacetone, phenacyl bromide, ethyl bromoacetate, and chloroacetonitrile . These reactions typically require specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur atom in the thiophene ring
Scientific Research Applications
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- can be compared with other thiophene derivatives such as:
- 5-Cyano-3,4-diphenylthiophene-2-carboxamide
- 3-Methylthiophene-2-carbonitrile
- 4-Bromothiophene-2-carbonitrile
- 5-Nitrothiophene-2-carbonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of acetyl, methyl, and phenylamino groups in 2-Thiophenecarbonitrile, 4-acetyl-3-methyl-5-(phenylamino)- makes it distinct and potentially more versatile in various applications.
Properties
CAS No. |
144558-73-6 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-acetyl-5-anilino-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-9-12(8-15)18-14(13(9)10(2)17)16-11-6-4-3-5-7-11/h3-7,16H,1-2H3 |
InChI Key |
PPXJYGMLNUMGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



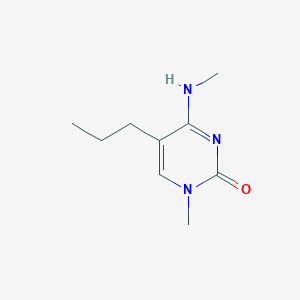

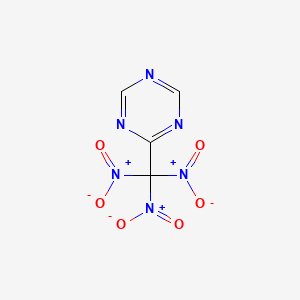
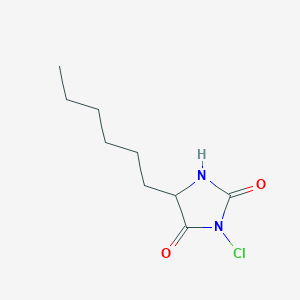
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
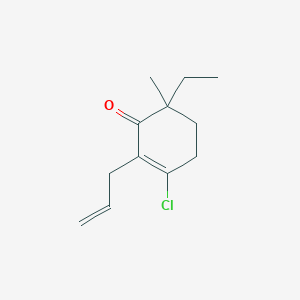
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
